Biir 561CL

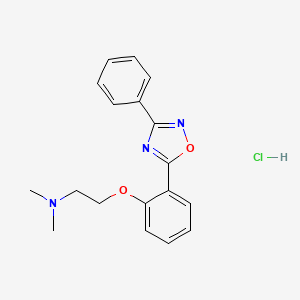

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H20ClN3O2 |

|---|---|

Molecular Weight |

345.8 g/mol |

IUPAC Name |

N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanamine;hydrochloride |

InChI |

InChI=1S/C18H19N3O2.ClH/c1-21(2)12-13-22-16-11-7-6-10-15(16)18-19-17(20-23-18)14-8-4-3-5-9-14;/h3-11H,12-13H2,1-2H3;1H |

InChI Key |

CMBNCCBWKKFFHY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Molecular Mechanisms of Action and Receptor/channel Interactions of Biir 561cl

Allosteric Modulation of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors

BIIR 561 CL functions as a modulator of AMPA receptors, a class of ligand-gated ion channels that mediate fast excitatory neurotransmission in the central nervous system. mdpi.comfrontiersin.org

Non-Competitive Antagonism and Putative Binding Site Characteristics for BIIR 561CL

BIIR 561 CL is characterized as a non-competitive antagonist of AMPA receptors. nih.govnih.govnih.gov Non-competitive antagonists bind to a site distinct from the orthosteric binding site where the primary neurotransmitter (glutamate or agonists like AMPA or kainate) binds. Evidence suggests that BIIR 561 CL and another non-competitive inhibitor, GYKI 53655, bind to a common site on the AMPA receptor, as pre-application of GYKI 53655 prevented the inhibition of kainate responses by BIIR 561 CL. nih.govresearchgate.net This indicates an allosteric modulation mechanism, where binding of BIIR 561 CL to this site alters the receptor's conformation and reduces the efficacy of agonist binding or channel opening.

Inhibition of Kainate-Induced Currents in Native Rodent Neuronal Cultures

Studies using neuronal cultures from rat cortex and acutely dissociated neurons from the CA1 region of rat hippocampus have shown that BIIR 561 CL suppresses currents induced by kainate. nih.govresearchgate.net Kainate is an agonist that activates both kainate receptors and AMPA receptors, the latter often being studied via kainate-induced currents in the presence of NMDA receptor blockers. wikipedia.org The half-maximal inhibitory concentration (IC50) for BIIR 561 CL in suppressing kainate responses in rat cortical neurons was reported as 9.8 µM, and in acutely dissociated CA1 hippocampal neurons as 9.5 µM. nih.gov

Modulatory Effects on Recombinant Human AMPA Receptor Subtypes (e.g., GluR1/2)

BIIR 561 CL has also been investigated for its effects on recombinant human AMPA receptor subtypes expressed in cell lines. It inhibited responses to 1 mM glutamate (B1630785) in cells expressing recombinant human GluR1/2 receptors with an IC50 of 17.3 µM. nih.govresearchgate.net This potency was noted as being similar when compared to its effect on kainate responses in native rat neurons. nih.govresearchgate.net AMPA receptors are composed of GluA1-GluA4 subunits, forming homomeric or heteromeric assemblies, and the GluR1/2 (or GluA1/2) combination is a common subtype. mdpi.comfrontiersin.orgresearchgate.net

Data on Inhibition Potency:

| Receptor Type | Agonist | Preparation | IC50 (µM) |

| Native rat cortical neurons | Kainate | Neuronal cultures | 9.8 |

| Native rat hippocampal CA1 neurons | Kainate | Acutely dissociated neurons | 9.5 |

| Recombinant human GluR1/2 | Glutamate | Expressed in cells | 17.3 |

Influence of Extracellular pH on this compound-Mediated AMPA Receptor Inhibition

The inhibitory effect of BIIR 561 CL on kainate-induced currents is dependent on the extracellular pH. nih.govresearchgate.net A more pronounced block was observed under acidic conditions (pH 6.4), with 10 µM BIIR 561 CL causing 84.1% inhibition. nih.govresearchgate.net In contrast, at a more alkaline pH (pH 8.4), the same concentration of BIIR 561 CL resulted in only 30.1% inhibition. nih.govresearchgate.net This suggests that BIIR 561 CL may be more effective at inhibiting AMPA receptors in acidic environments, such as those that can occur during ischemic conditions in the brain. nih.govresearchgate.net

Effect of Extracellular pH on BIIR 561 CL Inhibition (10 µM BIIR 561 CL on kainate-induced currents):

| Extracellular pH | Inhibition (%) |

| 6.4 | 84.1 |

| 8.4 | 30.1 |

Absence of Effect on Glutamate-Induced Receptor Desensitization

Importantly, studies have shown that BIIR 561 CL does not affect glutamate-induced receptor desensitization at any tested concentration. nih.govresearchgate.net Desensitization is a process where the receptor response wanes despite the continued presence of the agonist. researchgate.net The fact that BIIR 561 CL does not influence this process indicates its mechanism of action is distinct from modulators that affect desensitization kinetics. nih.govresearchgate.net The block by BIIR 561 CL was also found to be not use-dependent and exhibited fast on- and off-kinetics. nih.govresearchgate.net

Comparative Pharmacodynamics with Reference AMPA Receptor Antagonists (e.g., GYKI 53655, NBQX)

BIIR 561 CL's pharmacological profile has been compared to other known AMPA receptor antagonists, such as GYKI 53655 and NBQX. nih.govnih.gov As mentioned earlier, inhibition of kainate responses by BIIR 561 CL was prevented by preapplication of GYKI 53655, suggesting a common binding site for these non-competitive inhibitors. nih.govresearchgate.net

In terms of potency in animal models, BIIR 561 CL demonstrated protective effects against AMPA-induced lethality in mice with an ED50 value of 4.5 mg/kg. nih.govnih.gov GYKI 52466, another non-competitive AMPA antagonist structurally related to GYKI 53655, also provided protection but was less potent with an ED50 of 10.1 mg/kg. nih.gov NBQX, a competitive AMPA antagonist, provided only partial protection in this model, with maximal protection of 50% at higher doses (30 and 100 mg/kg). nih.gov

Comparative Potency in AMPA-Induced Lethality Model (Mice):

| Compound | Mechanism | ED50 (mg/kg) | Maximal Protection (%) |

| BIIR 561 CL | Non-competitive | 4.5 | 100 |

| GYKI 52466 | Non-competitive | 10.1 | 100 |

| NBQX | Competitive | >100 | 50 (at 30 and 100 mg/kg) |

Additionally, in models of neuronal over-excitation like the maximal electroshock (MES) model in mice, BIIR 561 CL prevented tonic seizures with an ED50 of 3.0 mg/kg. nih.govnih.gov The therapeutic index (TI), which relates the dose causing motor impairment to the effective dose, was higher for BIIR 561 CL (9-11) compared to NBQX (2.4) and GYKI 52466 (2.1), suggesting a better separation between anticonvulsant activity and motor side effects for BIIR 561 CL in these models. nih.gov

Interactions with Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. d-nb.info By modulating the activity of these channels, this compound can influence neuronal excitability. nih.govnih.gov

Inhibition of Radiolabeled Batrachotoxin (B49) Binding to Synaptosomal Membranes by this compound

Studies have shown that this compound inhibits the binding of radiolabeled batrachotoxin to rat brain synaptosomal membranes. nih.govresearchgate.netresearchgate.netresearchgate.net Batrachotoxin is a known modulator of voltage-gated sodium channels, causing persistent activation by binding to a specific receptor site within the channel and preventing its inactivation. wikipedia.orgbrainly.com The inhibition of batrachotoxin binding by this compound suggests that this compound interacts with a site on the sodium channel that is either the same as or allosterically linked to the batrachotoxin binding site. This interaction indicates that this compound interferes with the action of toxins that promote persistent sodium channel opening.

Research findings regarding the inhibition of batrachotoxin binding are summarized in the table below:

| Preparation | Ligand | Interaction Type | Ki (µM) | Reference |

| Rat brain synaptosomal membranes | Radiolabeled Batrachotoxin | Inhibition | 1.2 | nih.govresearchgate.netresearchgate.net |

Suppression of Depolarization-Induced Sodium Currents in Voltage-Clamped Cortical Neurons

Quantitative data on the suppression of sodium currents is presented below:

| Cell Type | Measurement | IC50 (µM) | Reference |

| Cultured cortical neurons | Sodium currents (voltage-clamped) | 5.2 | nih.govresearchgate.netresearchgate.net |

Attenuation of Veratridine-Stimulated Glutamate Release from Brain Slices

Veratridine (B1662332) is another alkaloid that modifies voltage-gated sodium channels, leading to their persistent activation and subsequent depolarization of neurons. sigmaaldrich.commpbio.comctdbase.org This depolarization can trigger the release of neurotransmitters, including glutamate, from brain slices. nih.govnih.gov this compound has been shown to inhibit the release of glutamate stimulated by veratridine in rat brain slices. nih.govresearchgate.netresearchgate.netresearchgate.net This effect is consistent with its ability to block voltage-gated sodium channels, thereby preventing the veratridine-induced depolarization and subsequent neurotransmitter release. nih.gov

The attenuation of veratridine-stimulated glutamate release is quantified as follows:

| Preparation | Stimulus | Effect on Glutamate Release | IC50 (µM) | Reference |

| Rat brain slices | Veratridine | Inhibition | 2.3 | nih.govresearchgate.netresearchgate.netresearchgate.net |

Engagement with Neuronal Sodium Channel Isoforms (e.g., PN1, PN3)

While the provided sources confirm that this compound blocks voltage-gated sodium channels in general nih.govnih.gov, specific detailed information regarding its selective engagement with individual neuronal sodium channel isoforms such as PN1 (Nav1.7) and PN3 (Nav1.3) is not extensively detailed within the search results. Voltage-gated sodium channels comprise multiple isoforms (Nav1.1-Nav1.9), each with distinct expression patterns and physiological roles. d-nb.info Nav1.7 (PN1) is notably expressed in pain-sensing neurons, while Nav1.3 (PN3) is predominantly found in the central nervous system. d-nb.infowikipedia.org Although this compound's action on sodium currents in cortical neurons (where Nav1.3 is expressed) has been demonstrated nih.govresearchgate.netresearchgate.net, specific binding or functional data directly comparing its potency or interaction profile across a panel of defined neuronal sodium channel isoforms like Nav1.7 and Nav1.3 is not explicitly provided in the synthesized search results.

Integrated Pharmacodynamic Profile of this compound's Dual Target Engagement

The pharmacodynamic profile of this compound is characterized by its combined activity as an AMPA receptor antagonist and a voltage-gated sodium channel blocker. nih.govnih.govpatsnap.com This dual mechanism is hypothesized to contribute to its observed effects in models of neuronal over-excitation. nih.govnih.gov The rationale behind combining these two mechanisms in a single molecule is based on the understanding that both glutamate receptors (specifically AMPA receptors) and voltage-gated sodium channels play critical roles in the excitotoxic cascade and the generation of neuronal hyperexcitability. nih.govnih.gov By targeting both pathways, this compound may offer a synergistic approach to modulating neuronal activity. nih.gov Studies in animal models indicative of neuronal over-excitation, such as those for convulsions and ischemia, have been conducted to assess the integrated effects of this dual targeting. nih.govnih.gov

Preclinical Efficacy of Biir 561cl in Models of Neurological Pathologies

Anticonvulsant Efficacy in Experimental Seizure Models

The anticonvulsant properties of BIIR 561 CL have been evaluated in several experimental seizure models, providing insights into its potential against different seizure types. nih.govnih.gov

Suppression of Tonic Seizures in Maximal Electroshock Models in Mice

BIIR 561 CL has shown efficacy in preventing tonic seizures induced by maximal electroshock (MES) in mice. This model is commonly used to identify compounds effective against generalized tonic-clonic seizures. ijrps.com Studies reported that BIIR 561 CL suppressed tonic seizures in the MES model with an ED50 value of 3.0 mg/kg following subcutaneous (s.c.) administration. nih.govnih.gov Another study found a similar ED50 value of 2.8 mg/kg after s.c. administration. nih.govresearchgate.net

Inhibition of Seizure Progression in Amygdala Kindling Paradigms in Rats

The amygdala kindling model in rats is a well-established model for studying the development and progression of complex partial seizures, resembling temporal lobe epilepsy in humans. doi.orgaesnet.orgaesnet.orgfrontiersin.org BIIR 561 CL inhibited seizures in amygdala-kindled rats following intraperitoneal (i.p.) injection. nih.govnih.gov Efficacy was observed at doses of 3 and 11 mg/kg. nih.govnih.gov The effects of BIIR 561 CL in this model are comparable to those found with standard anticonvulsants. nih.gov

Protection Against Excitotoxic Insults Induced by AMPA

Excitotoxicity mediated by excessive glutamate (B1630785) release, particularly through AMPA receptors, plays a significant role in seizure generation and neuronal damage. nih.govnih.gov BIIR 561 CL demonstrated protective effects against excitotoxic insults. It protected mice against AMPA-induced toxicity with an ED50 value of 4.5 mg/kg following s.c. administration. nih.govnih.gov Complete protection was observed at higher doses. nih.gov This protective effect against AMPA-induced lethality highlights the compound's ability to counteract excessive excitatory neurotransmission. nih.govnih.govnih.gov

Analysis of Seizure Parameters in Kindled Rats (e.g., Afterdischarge Threshold, Severity, Duration)

Detailed analysis of seizure parameters in amygdala-kindled rats treated with BIIR 561 CL provided further evidence of its anticonvulsant activity. nih.gov At different doses, BIIR 561 CL increased the afterdischarge threshold (ADT), which is the minimum stimulation intensity required to elicit an afterdischarge. nih.gov An average increase in ADT of 52% (1.1 mg/kg), 44% (3.3 mg/kg), and 120% (11.2 mg/kg) above the control threshold was observed, with the increase at 11.2 mg/kg being statistically significant. nih.gov

BIIR 561 CL also influenced seizure severity (SS) and duration (SD). Seizure severity was reduced by 11.2 mg/kg to 78% of control, a statistically significant reduction. nih.gov Seizure duration was reduced in a dose-dependent manner, with significant reductions following doses of 3.4 and 11.2 mg/kg, reducing SD to 56% and 45%, respectively. nih.gov Furthermore, BIIR 561 CL significantly decreased afterdischarge duration (ADD) to 56% at the highest dose of 11.2 mg/kg. nih.gov

The following table summarizes the effects of different doses of BIIR 561 CL on seizure parameters in amygdala-kindled rats:

| Dose (mg/kg i.p.) | Average Increase in ADT (% above control) | Seizure Severity (% of control) | Seizure Duration (% of control) | Afterdischarge Duration (% of control) |

| 1.1 | 52 | Almost not influenced | - | - |

| 3.4 | 44 | Almost not influenced | 56 | - |

| 11.2 | 120 | 78 | 45 | 56 |

*Indicates statistically significant difference compared to control. nih.gov

Neuroprotective Activity in Experimental Ischemia Models

Beyond its anticonvulsant effects, BIIR 561 CL has also demonstrated neuroprotective activity in experimental models relevant to cerebral ischemia. nih.govnih.govnih.govnih.govresearchgate.netdntb.gov.ua Given that AMPA receptors and voltage-gated Na+ channels are involved in the excitotoxic cascade that contributes to neuronal damage in ischemic conditions, the dual blocking properties of BIIR 561 CL are considered beneficial. nih.govnih.gov In a model of focal ischemia in mice, administration of BIIR 561 CL reduced the area of the infarcted cortical surface. nih.gov This finding suggests that BIIR 561 CL may offer protection against the neuronal injury that occurs during ischemic events. nih.govnih.govnih.gov

Reduction of Infarcted Cortical Surface Area in Focal Cerebral Ischemia Models in Mice

While AMPA receptor antagonists and Na+ channel blockers are generally reported to provide protection in animal models of cerebral ischemia nih.govbiorxiv.org, specific detailed data on the reduction of infarcted cortical surface area by BIIR 561CL in focal cerebral ischemia models in mice were not available in the consulted literature. Focal cerebral ischemia, often modeled by methods such as middle cerebral artery occlusion (MCAo), leads to localized brain damage, and infarct size is a critical outcome measure in evaluating potential neuroprotective agents biorxiv.orguconn.edumdpi.com. The dual mechanism of action of this compound suggests a potential for efficacy in such models, given the roles of both AMPA receptors and voltage-gated Na+ channels in the ischemic cascade nih.govbiorxiv.org.

Mitigation of Hippocampal Damage and Premature Mortality in Global Cerebral Ischemia Models

Studies investigating this compound in a rat model of severe global cerebral ischemia have demonstrated protective effects. Global cerebral ischemia, which involves a widespread reduction in blood flow to the brain, is known to cause significant damage, particularly to vulnerable regions like the hippocampus nih.govdntb.gov.ua. In a model involving occlusion of both carotid arteries and reduction of arterial blood pressure, administration of this compound immediately after ischemia significantly reduced hippocampal damage. Furthermore, this compound treatment significantly reduced the ischemia-induced premature mortality rate. In this study, this compound administered at 4 x 26.8 mg/kg (subcutaneous injections) reduced premature mortality from 33.6% in control animals to 14.3%. The competitive AMPA receptor antagonist NBQX was used as a reference compound and was also protective against hippocampal damage, but it did not have a statistically significant effect on premature mortality in this model.

| Treatment Group | Hippocampal Damage | Premature Mortality |

| Control | (Data not explicitly quantified as a percentage in the snippet, but stated as significant damage) | 33.6% |

| This compound (4 x 26.8 mg/kg s.c.) | Significantly reduced | 14.3% |

| NBQX (3 x 30 mg/kg i.p./s.c.) | Protective | No statistically significant effect |

This indicates that this compound is protective in a model of severe global ischemia, reducing both neuronal damage in the hippocampus and the rate of premature mortality.

Correlation between Dual Target Action and Observed Neuroprotective Outcomes

The neuroprotective outcomes observed with this compound are hypothesized to be linked to its dual antagonistic effects on AMPA receptors and voltage-gated Na+ channels nih.govbiorxiv.org. Neuronal over-excitation, driven by excessive glutamate release and subsequent activation of ionotropic glutamate receptors like AMPA receptors, along with the activation of voltage-gated ion channels such as Na+ channels, plays a major role in acute central nervous system diseases like cerebral ischemia nih.govbiorxiv.org. By blocking both AMPA receptors and Na+ channels, this compound targets key components of the excitotoxic cascade that contributes to neuronal damage nih.govbiorxiv.org. This combined action in a single molecule may offer synergistic effects regarding the suppression of neuronal hyperexcitability and subsequent neuro保護 nih.gov. The ability of this compound to inhibit AMPA receptors, including those in the CA1 region of the hippocampus which is particularly vulnerable to ischemic damage, further supports its neuroprotective potential in conditions like global cerebral ischemia dntb.gov.ua.

Ancillary Pharmacological Properties in Preclinical Assessment (e.g., Local Anesthetic Effects)

In addition to its effects on AMPA receptors and Na+ channels in the central nervous system, preclinical assessment of this compound has revealed ancillary pharmacological properties. A 0.1% solution of this compound demonstrated local anaesthetic properties in the corneal reflex test in rabbits nih.govbiorxiv.org. This effect is consistent with its activity as a voltage-gated Na+ channel blocker, as local anesthetics primarily function by blocking these channels to prevent nerve impulse propagation. In the corneal reflex model, a 0.1% solution of this compound was found to be equally effective as a 0.5% solution of proparacaine, a known local anesthetic, and the duration of anaesthesia provided by this compound was approximately twice as long at these concentrations nih.gov.

| Compound | Concentration | Effect in Corneal Reflex Test (Rabbits) | Duration of Anaesthesia |

| This compound | 0.1% | Equally effective as Proparacaine 0.5% nih.gov | Approximately twice as long as Proparacaine 0.5% nih.gov |

| Proparacaine | 0.5% | Effective local anaesthetic nih.gov | Shorter than this compound 0.1% nih.gov |

This local anesthetic activity highlights the direct Na+ channel blocking effect of this compound, an effect that also contributes to its actions in the central nervous system nih.govbiorxiv.org.

Advanced Research Methodologies and Future Directions for Biir 561cl Studies

In Vitro Electrophysiological and Receptor Binding Methodologies

In vitro studies have been crucial for understanding the direct interactions of BIIR 561CL with its molecular targets. These methodologies allow for controlled investigations of ion channel and receptor function at the cellular and tissue levels.

Application of Patch-Clamp Techniques on Isolated Neurons and Cultured Cells

Patch-clamp techniques have been extensively utilized to characterize the effects of this compound on ion currents in isolated neurons and cultured cells. Studies have shown that this compound inhibited AMPA receptor-mediated membrane currents in cultured cortical neurons with an IC50 value of 8.5 microM. nih.govresearchgate.netresearchgate.net This inhibition was found to be noncompetitive. nih.govresearchgate.netresearchgate.net Further investigations using patch-clamp recordings revealed that this compound suppressed responses induced by kainate, an AMPA receptor agonist, in neuronal cultures derived from the rat cortex, exhibiting an IC50 of 9.8 microM. researchgate.netnih.gov Similar effects were observed in acutely dissociated neurons from the CA1 region of the rat hippocampus, with an IC50 of 9.5 microM. researchgate.netnih.gov

The interaction of this compound with recombinant human GluR1/2 receptors, studied using voltage-clamp, demonstrated that the block was not dependent on the use history of the channel and exhibited fast on- and off-kinetics. researchgate.netnih.gov Specifically, the on-kinetics (tau_on) were measured at 6.8 seconds and off-kinetics (tau_off) at 1.3 seconds with 30 microM this compound applied to hGluR1/2 receptors. researchgate.netnih.gov The efficacy of this compound's block of kainate-induced currents was also found to be influenced by extracellular pH, showing a more pronounced inhibition (84.1%) under acidic conditions (pH 6.4) compared to neutral or alkaline conditions (30.1% at pH 8.4). nih.gov This pH dependency suggests a potential for enhanced activity in the acidic environment characteristic of ischemic brain regions. nih.gov

Key data from patch-clamp studies:

| Preparation | Agonist | Effect | IC50 (µM) | Inhibition Type |

| Cultured Cortical Neurons (Rat) | AMPA | Inhibition | 8.5 | Noncompetitive |

| Cultured Cortical Neurons (Rat) | Kainate | Suppression | 9.8 | Not specified |

| Dissociated CA1 Neurons (Rat) | Kainate | Suppression | 9.5 | Not specified |

| Recombinant hGluR1/2 Receptors | Glutamate (B1630785) | Inhibition | 17.3 | Not specified |

Radioligand Binding Assays for Receptor and Ion Channel Characterization

Radioligand binding assays have been employed to quantify the binding affinity of this compound to its target sites, particularly voltage-gated sodium channels. These assays involve using a radiolabeled ligand that binds to the target receptor or ion channel, allowing researchers to measure the extent of displacement by the test compound. oncodesign-services.comgiffordbioscience.com this compound was shown to inhibit the binding of radiolabeled batrachotoxin (B49), a known modulator of voltage-gated sodium channels, to rat brain synaptosomal membranes with a Ki value of 1.2 microM. nih.govresearchgate.netresearchgate.netresearchgate.net This finding provides direct evidence of this compound's interaction with voltage-gated sodium channels. Radioligand binding assays are considered a robust and sensitive method for determining ligand affinity and characterizing binding sites. oncodesign-services.comgiffordbioscience.com

Key data from radioligand binding studies:

| Target | Ligand | Effect | Ki (µM) |

| Voltage-Gated Na+ Channels (Rat Brain Synaptosomes) | Radiolabeled Batrachotoxin | Inhibition | 1.2 |

Utilization of Cortical Wedge Preparations for Network Activity Assessment

Cortical wedge preparations represent an ex vivo model that preserves the local neuronal circuitry and allows for the assessment of compound effects on network activity. In this preparation, this compound was found to reduce depolarizations induced by AMPA, demonstrating an effect on excitatory neurotransmission within a more integrated tissue context compared to dissociated cells. nih.govresearchgate.netresearchgate.netresearchgate.netdntb.gov.ua The IC50 value for this effect in the cortical wedge preparation was reported as 10.8 microM. nih.govresearchgate.netresearchgate.netresearchgate.net This methodology provides a valuable link between studies on isolated receptors or channels and complex in vivo models.

Key data from cortical wedge studies:

| Preparation | Agonist | Effect | IC50 (µM) |

| Cortical Wedge | AMPA | Reduction | 10.8 |

In Vivo Animal Models for Investigating Central Nervous System Disorders

In vivo studies using animal models are essential for evaluating the efficacy of compounds like this compound in complex biological systems and their potential for treating neurological disorders.

Rodent Models of Epilepsy (e.g., Maximal Electroshock, Amygdala Kindling)

This compound has been tested in established rodent models of epilepsy to assess its anticonvulsant properties. In the maximal electroshock (MES) model in mice, which is predictive of activity against generalized tonic-clonic seizures, this compound suppressed tonic seizures with reported ED50 values of 2.8 mg/kg and 3.0 mg/kg following subcutaneous administration. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov The amygdala kindling model in rats, which mimics aspects of temporal lobe epilepsy, has also been used. nih.govumsu.ac.ir In this model, this compound inhibited seizures at intraperitoneal doses of 3 and 11 mg/kg. researchgate.netnih.govnih.gov Detailed findings in the kindling model indicated that this compound increased the afterdischarge threshold (ADT). nih.gov It also reduced the severity of seizures (by 78% at 11.2 mg/kg), seizure duration (to 56% at 3.4 mg/kg and 45% at 11.2 mg/kg), and the duration of afterdischarges (to 56% at the highest dose). nih.gov

Key data from epilepsy models:

| Model | Species | Administration Route | Endpoint | ED50 (mg/kg) | Effect at other doses (mg/kg) |

| Maximal Electroshock | Mouse | s.c. | Tonic Seizure Suppression | 2.8, 3.0 | Not specified |

| Amygdala Kindling | Rat | i.p. | Seizure Inhibition | Not specified | 3, 11 |

Detailed effects in Amygdala Kindling (Rat, i.p.):

| Dose (mg/kg) | Afterdischarge Threshold (ADT) Increase (%) | Seizure Severity Reduction (%) | Seizure Duration Reduction (%) | Afterdischarge Duration Reduction (%) |

| 3 | Increased | Not specified | 56 | Not specified |

| 11 | Increased (120% at 11.2 mg/kg) | 78 (at 11.2 mg/kg) | 45 (at 11.2 mg/kg) | 56 (at 11.2 mg/kg) |

Ischemic Stroke Models (e.g., Focal and Global Cerebral Ischemia)

Animal models of ischemic stroke are used to evaluate the neuroprotective potential of compounds. In a model of focal ischemia in mice, administration of this compound at doses of 6 or 60 mg/kg intraperitoneally resulted in a reduction in the area of the infarcted cortical surface. nih.govresearchgate.netresearchgate.netresearchgate.net This finding suggests that this compound possesses neuroprotective properties in the context of focal cerebral ischemia. Additionally, this compound has been reported to show protective effects in a model of global cerebral ischemia. oup.com These results indicate that the combined AMPA receptor and sodium channel blocking properties of this compound may contribute to its ability to mitigate neuronal damage following ischemic insults.

Key data from ischemic stroke models:

| Model | Species | Administration Route | Endpoint | Effect at doses (mg/kg) |

| Focal Ischemia | Mouse | i.p. | Reduced Infarct Area (Cortex) | 6, 60 |

| Global Ischemia | Not specified | Not specified | Protective effects | Not specified |

Pharmacological Characterization in Animal Models of Neuronal Overexcitation

Based on the available search results, specific data regarding the pharmacological characterization of this compound in animal models of neuronal overexcitation were not found. Comprehensive studies in this area would typically involve evaluating the compound's efficacy in validated animal models relevant to conditions characterized by excessive neuronal activity, such as epilepsy or excitotoxicity. Such studies are crucial for understanding the in vivo effects and potential therapeutic applications of a compound targeting neuronal pathways.

Synthetic Strategies and Structure-Activity Relationship (SAR) Investigations of this compound and Analogues

Investigating the synthetic routes to this compound and exploring the structure-activity relationships of its analogues are fundamental steps in drug discovery and development. These studies aim to optimize the compound's desired pharmacological properties while understanding how structural modifications influence its activity.

Chemical Synthesis Approaches for the Oxadiazole Core Structure

This compound is understood to contain an oxadiazole core structure, a common heterocyclic motif in medicinal chemistry. Various synthetic methodologies exist for constructing this core. Common approaches for synthesizing 1,2,4-oxadiazoles include the condensation of amidoximes with carboxylic acid derivatives and the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. nih.govbeilstein-journals.org The amidoxime (B1450833) route often involves the reaction of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or using coupling reagents, followed by cyclodehydration, typically under heating. nih.govbeilstein-journals.org Another method involves the reaction between an amidoxime and carboxylic acid esters. nih.gov

For 1,3,4-oxadiazoles, common synthetic routes involve the cyclization of acylhydrazides with reagents like carbon disulfide in alkaline solution, or the oxidative cyclization of N-acylhydrazones. nih.govmdpi.com Another approach utilizes N,N'-diacylhydrazines which undergo cyclodehydration in the presence of various reagents, including acids or anhydrides. mdpi.commdpi.com One-pot synthesis methods from acid hydrazides with carboxylic acids or ortho-esters have also been described. mdpi.com

While general methods for synthesizing the oxadiazole core are known, the specific synthetic route employed for this compound was not detailed in the available search results.

Exploration of Structural Modifications for Optimized Pharmacological Profiles

Information specifically on the exploration of structural modifications of this compound for optimized pharmacological profiles was not found in the provided search results. Typically, this involves synthesizing a series of analogues with variations in substituents, stereochemistry, or linker regions and evaluating their biological activity to understand how structural changes impact potency, selectivity, and other pharmacological parameters.

Identification of Key Pharmacophores for Selective or Enhanced Dual Target Affinity

Specific research findings on the identification of key pharmacophores within this compound for selective or enhanced dual target affinity were not available in the search results. SAR studies in this context would aim to pinpoint the essential structural features responsible for binding to and modulating the activity of the intended biological targets, particularly in the case of a dual-targeted compound.

Emerging Research Avenues and Translational Perspectives for Dual-Targeted Compounds

The study of dual-targeted compounds like this compound represents an emerging area in pharmaceutical research, offering potential advantages in addressing complex diseases by modulating multiple pathways simultaneously.

Investigation of Long-Term Neuropathological Outcomes in Chronic Models

Investigating the long-term neuropathological outcomes of potential therapeutic compounds is a critical aspect of preclinical research, particularly for chronic neurological disorders such as epilepsy, neurodegenerative diseases, and chronic pain conditions. researchgate.netnih.gov These conditions are characterized by progressive or persistent structural and functional changes in the nervous system. Chronic animal models are indispensable tools for mimicking aspects of these human diseases and evaluating the potential long-term effects of interventions. nih.gov

For compounds targeting mechanisms relevant to chronic neurological conditions, such as AMPA receptor antagonism, studies in chronic models aim to assess not only symptomatic relief but also the modification or prevention of underlying neuropathological processes over extended periods. While specific detailed long-term neuropathological data for this compound (Irampanel) in chronic models were not extensively available in the public search results, the types of outcomes typically investigated in such studies for related compounds and conditions include:

Neuronal Survival and Neurodegeneration: Assessing the density and health of specific neuronal populations in affected brain regions over time. This can involve histological techniques to identify markers of neuronal damage or loss.

Neuroinflammation: Quantifying markers of glial activation (e.g., microglia and astrocytes) and the presence of inflammatory cytokines, which are often implicated in the progression of chronic neurological diseases.

Synaptic Plasticity and Connectivity: Evaluating changes in synaptic structure and function, which are often disrupted in chronic neurological disorders. Techniques may include immunohistochemistry for synaptic markers or electrophysiological recordings.

Protein Aggregate Formation: In neurodegenerative models, assessing the accumulation of misfolded proteins (e.g., amyloid-beta, tau, alpha-synuclein) that are hallmarks of diseases like Alzheimer's and Parkinson's. nih.gov

Structural Changes: Analyzing macroscopic or microscopic structural alterations in the brain, such as atrophy, ventricular enlargement, or tissue damage (e.g., mesiotemporal sclerosis in epilepsy models). neuronatherapeutics.com

Chronic models utilized for such investigations can range from genetic models that recapitulate aspects of inherited neurological disorders to acquired models induced by injury, toxins, or chronic stimulation. For AMPA receptor antagonists, models of chronic epilepsy (e.g., kindling or status epilepticus-induced models) or chronic pain (e.g., chronic constriction injury) are relevant, as these conditions involve excitotoxicity and neuroinflammatory processes mediated, in part, by AMPA receptors. researchgate.netfrontiersin.orgnih.gov

The discontinuation of this compound's clinical development may have limited the public dissemination of detailed long-term preclinical data. However, the principles and methodologies for assessing long-term neuropathological outcomes in chronic models remain crucial for the development of future compounds targeting similar pathways. Challenges in these studies include the predictive validity of animal models for human conditions and the need for standardized, rigorous assessment methodologies. nih.govpracticalneurology.com

Computational Modeling for Predictive Pharmacology and Drug Discovery

Key computational methodologies applicable to the study of this compound and related compounds include:

Molecular Docking: This technique predicts the preferred binding orientation of a small molecule (ligand) within the binding site of a target protein (receptor), such as the AMPA receptor or voltage-gated sodium channels. preprints.orgfrontiersin.org Docking scores can estimate the binding affinity and help prioritize compounds for synthesis and experimental testing.

Molecular Dynamics (MD) Simulations: MD simulations provide dynamic insights into the behavior of molecules over time, allowing researchers to study the flexibility of the ligand and receptor, the stability of the ligand-receptor complex, and conformational changes upon binding. preprints.orgfrontiersin.org These simulations can refine docking results and provide a more realistic picture of molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: QSAR/QSPR models establish mathematical relationships between the structural properties of a set of compounds and their biological activities or physicochemical properties. preprints.orgmdpi.comyoutube.com By analyzing the structural features of this compound and related AMPA antagonists, QSAR models could potentially predict the activity of new, untested compounds.

Virtual Screening: Computational techniques can rapidly screen large libraries of chemical compounds to identify potential hits with desired properties or predicted binding affinity to a target. preprints.orgfrontiersin.orgresearchgate.net This can significantly accelerate the initial stages of drug discovery.

Machine Learning (ML): ML algorithms can be trained on existing biological and chemical data to build predictive models for various pharmacological properties, including target interaction, efficacy, and potential off-target effects. preprints.orgfrontiersin.orgresearchgate.netchemrxiv.org

This compound (Irampanel) has been included in computational studies, demonstrating the application of these techniques. For instance, Irampanel was among the FDA-approved drugs screened in a machine learning and docking study aimed at identifying potential therapeutics for COVID-19 cytokine storm by targeting relevant proteins. researchgate.netchemrxiv.org Although this application is outside its primary neurological focus, it illustrates how computational methods can be used to explore the potential interactions and repurposing opportunities for known compounds like Irampanel.

| Compound Name | PubChem CID | Application in Computational Study (Example) |

| Irampanel | 3038472 | COVID-19 Drug Repurposing (ML & Docking) researchgate.netchemrxiv.org |

| This compound | 3038472 | Synonym for Irampanel wikipedia.orgnih.govalchetron.com |

| Irampanel HCl | 6918467 | Potential Hydrochloride Salt uni.lupatsnap.com |

Note: The table indicates this compound is a synonym for Irampanel (CID 3038472). CID 6918467 may correspond to the hydrochloride salt form.

Computational modeling can contribute to predictive pharmacology by forecasting how a compound might behave in biological systems, including its potential efficacy and interactions. preprints.orgnih.gov By integrating data from in vitro experiments, preclinical models, and clinical trials, computational models can be refined to improve their predictive accuracy. For compounds targeting complex neurological pathways, mechanistic computational models that incorporate detailed information about receptor kinetics and signaling pathways can be particularly valuable for understanding drug action and predicting outcomes. nih.gov

Conclusion

Summary of Key Preclinical Research Findings on BIIR 561CL's Dual Mechanism and Efficacy

Preclinical research on BIIR 561 CL has highlighted its dual mechanism of action as a non-competitive antagonist of AMPA receptors and a blocker of voltage-gated sodium channels. nih.govnih.govnih.gov Studies have shown that BIIR 561 CL inhibits AMPA receptor-mediated membrane currents in cultured cortical neurons and reduces AMPA-induced depolarizations in cortical wedge preparations. nih.gov Concurrently, it inhibits binding of radiolabeled batrachotoxin (B49) to rat brain synaptosomal membranes and reduces sodium currents in voltage-clamped cortical neurons. nih.gov This combined activity is thought to contribute to its observed efficacy in animal models of neuronal over-excitation. nih.govnih.gov

In vivo studies have demonstrated the anticonvulsive and neuroprotective properties of BIIR 561 CL. nih.govnih.gov It has been shown to protect mice against AMPA-induced toxicity. nih.govnih.gov In models of epilepsy, BIIR 561 CL prevented tonic seizures in the maximal electroshock (MES) model in mice and inhibited seizures in amygdala-kindled rats. nih.govnih.gov Furthermore, in a rat model of severe global ischemia, BIIR 561 CL significantly reduced hippocampal damage and premature mortality. nih.gov These findings suggest that the dual targeting of AMPA receptors and sodium channels by BIIR 561 CL provides effective protection in animal models relevant to epilepsy and cerebral ischemia. nih.govnih.govnih.gov

Significance of Combined AMPA Receptor and Sodium Channel Modulation in Neurological Pathophysiology

The combined modulation of AMPA receptors and sodium channels is considered significant due to the intertwined roles of these targets in the hyperexcitability and excitotoxicity underlying various neurological disorders. AMPA receptors are the primary mediators of fast excitatory synaptic transmission in the central nervous system, and their excessive activation contributes to excitotoxicity and neuronal damage, particularly during ischemic events. nih.govnih.govresearchgate.net Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials, and their aberrant function can lead to increased neuronal firing and seizures. nih.govfrontiersin.org

Blocking sodium channels has been shown to improve the efficacy of glutamate (B1630785) receptor antagonists in cell culture models of oxygen/glucose deprivation. nih.gov Therefore, combining the inhibition of AMPA receptors and sodium channels in a single molecule like BIIR 561 CL represents a logical approach to potentially enhance therapeutic efficacy in conditions involving neuronal over-excitation and excitotoxicity. nih.gov This dual approach may offer advantages over targeting either mechanism alone by addressing multiple facets of the pathological process. patsnap.com

Challenges and Opportunities in Developing Dual-Targeted Central Nervous System Drug Candidates

Developing dual-targeted drug candidates for the central nervous system (CNS) presents both significant challenges and opportunities. One major challenge is the complexity of the CNS itself, with its intricate network of neurons and diverse functions. simbecorion.comresearchgate.net Designing a single molecule that can effectively modulate two distinct targets without causing unacceptable off-target effects or disrupting other critical neural pathways is complex. simbecorion.comacs.org The blood-brain barrier (BBB) also poses a significant hurdle, limiting the passage of many potential therapeutic agents into the brain. simbecorion.comresearchgate.netnih.govmdpi.com A dual-targeted compound must possess the necessary physicochemical properties to cross this barrier effectively. simbecorion.com

Despite these challenges, the polypharmacology approach, which involves modulating multiple targets, offers opportunities for developing more effective treatments for complex CNS diseases. acs.org Targeting multiple nodes within a disease pathway could potentially lead to greater efficacy and reduce the likelihood of resistance compared to single-target therapies. acs.org Advances in our understanding of neurological disorders and the application of modern technologies, including computational design and novel drug delivery systems like nanoparticles, may help overcome some of the development hurdles. simbecorion.comacs.orgnih.govmdpi.com While challenges remain in areas such as target identification, understanding disease biology, and improving the predictive value of preclinical models, the potential benefits of dual-targeted therapies for conditions characterized by neuronal over-excitation continue to drive research in this area. researchgate.net

Q & A

Q. What are the primary mechanisms of action underlying BIIR 561CL's anticonvulsant activity?

this compound exhibits dual pharmacological activity: antagonism of AMPA receptors and blockade of voltage-dependent Na+ channels. Methodologically, its anticonvulsant effects can be dissected using comparative studies with selective antagonists. For example, compounds with AMPA antagonism but weaker Na+ channel blockade (e.g., NBQX) show reduced efficacy in maximal electroshock (MES) tests compared to this compound, suggesting synergistic contributions from both mechanisms . Experimental validation involves:

Q. Which standardized experimental models are used to evaluate this compound's efficacy in epilepsy research?

Key models include:

- MES test : Quantifies ED50 values (dose required for 50% protection) to assess broad-spectrum anticonvulsant activity.

- Amygdala kindling : Models temporal lobe epilepsy by measuring focal seizure thresholds and afterdischarge durations.

- AMPA-induced toxicity models : Evaluates AMPA receptor antagonism via survival rates post-AMPA administration. Data should include therapeutic indices (TI = ED50TT/ED50MES) to balance efficacy and neurotoxicity .

Q. How should dosing calculations be standardized for in vivo studies of this compound?

this compound is often administered as a hydrochloride salt, requiring conversion to free base equivalents (factor: 0.8946). Doses must be rounded to one decimal place for consistency. Experimental protocols should specify salt forms, administration routes (e.g., intraperitoneal vs. oral), and pretreatment times to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in attributing this compound's effects to AMPA vs. Na+ channel mechanisms?

Contradictions arise from overlapping pathways (e.g., Na+ blockers reducing presynaptic glutamate release). Methodological approaches include:

- Selective pathway inhibition : Co-administering this compound with AMPA-specific antagonists (e.g., GYKI 52466) or Na+ channel blockers (e.g., lamotrigine) to isolate contributions.

- Kinetic analysis : Comparing onset times of AMPA antagonism (rapid) vs. Na+ channel blockade (delayed) in seizure suppression.

- Genetic models : Using AMPA receptor subunit-knockout rodents to dissect receptor-specific effects .

Q. What methodological strategies optimize the therapeutic index (TI) of this compound in preclinical studies?

TI optimization requires balancing anticonvulsant potency (ED50MES) and neurotoxicity (ED50TT). Strategies include:

- Dose-response profiling : Conducting traction tests (TT) to determine motor impairment thresholds.

- Combination therapy : Pairing this compound with AEDs like phenytoin to reduce required doses and side effects.

- Pharmacokinetic studies : Assessing brain penetration and metabolic stability to refine dosing intervals .

Q. How do discrepancies between in vitro and in vivo data for this compound's Na+ channel blockade inform experimental design?

In vitro models (e.g., voltage-clamp assays) may overestimate Na+ channel affinity due to simplified systems. To address this:

- In vivo correlation : Validate in vitro IC50 values with functional assays (e.g., corneal reflex tests).

- Contextual modulation : Account for tissue-specific factors (e.g., pH, protein binding) that alter drug availability.

- Dynamic clamp techniques : Simulate neuronal environments to bridge in vitro-in vivo gaps .

Q. What statistical frameworks are recommended for analyzing conflicting results in this compound's dual-mechanism studies?

Use multivariate regression to model interaction effects between AMPA and Na+ mechanisms. For example:

- Synergy scoring : Calculate combination indices (e.g., Chou-Talalay method) to quantify additive vs. synergistic effects.

- Bayesian meta-analysis : Pool data from multiple studies to resolve variability in ED50 estimates .

Methodological Guidelines

- Data presentation : Report means with confidence intervals (e.g., ED50MES = X mg/kg [95% CI: Y–Z]) and specify sample sizes (n) .

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail (e.g., compound characterization, supplementary data submission) .

- Ethical rigor : Justify animal models using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and obtain institutional approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.